Product packaging for 2-Iodo-4-methylpent-1-ene(Cat. No.:CAS No. 1091627-84-7)

2-Iodo-4-methylpent-1-ene

Cat. No.: B13708517
CAS No.: 1091627-84-7
M. Wt: 210.06 g/mol
InChI Key: AGKHPTNMRWVGRM-UHFFFAOYSA-N
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Description

A table of mentioned compounds cannot be generated as no article content could be produced.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11I B13708517 2-Iodo-4-methylpent-1-ene CAS No. 1091627-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1091627-84-7

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

IUPAC Name

2-iodo-4-methylpent-1-ene

InChI

InChI=1S/C6H11I/c1-5(2)4-6(3)7/h5H,3-4H2,1-2H3

InChI Key

AGKHPTNMRWVGRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)I

Origin of Product

United States

Reactivity Profiles and Transformative Chemistry of 2 Iodo 4 Methylpent 1 Ene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a vinyl iodide moiety makes 2-iodo-4-methylpent-1-ene a highly reactive substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond in vinyl iodides, compared to vinyl bromides or chlorides, allows these coupling reactions to proceed under mild conditions with high efficiency. smolecule.com

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are extensively used to mediate the coupling of this compound with various organometallic reagents and unsaturated compounds. smolecule.comnih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition of the vinyl iodide to a palladium(0) complex, transmetalation with an organometallic reagent (in the case of coupling reactions like Suzuki, Sonogashira, Stille, and Negishi), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. smolecule.com

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene. nih.gov This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of substituted alkenes. eie.gr While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of the Heck reaction are well-established. wikipedia.org The reaction typically employs a palladium(0) catalyst, a base, and a suitable solvent. researchgate.net Variations of the Heck reaction, such as those performed under solvent-free conditions, have been developed to enhance efficiency and sustainability. mdpi.com

Table 1: Representative Conditions for Heck-Type Reactions

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Various AlkenesPd(OAc)₂ / PPh₃Et₃NDMF80-100Moderate to Good nih.gov
Terminal OlefinsPd(OAc)₂ / P(o-tol)₃NEt₃Acetonitrile80Good mdpi.com

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.co.uknih.gov This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of organoboron reagents. fishersci.co.uk The reactivity of the halide in Suzuki-Miyaura coupling follows the order R-I > R-Br > R-OTf >> R-Cl, making vinyl iodides like this compound highly suitable substrates. fishersci.co.ukresearchgate.net Both homogeneous and heterogeneous palladium catalysts can be employed. fishersci.co.uknih.gov

Table 2: Examples of Suzuki-Miyaura Coupling with Vinyl Iodides

Organoboron ReagentCatalystBaseSolventTemperature (°C)Yield (%)Reference
Arylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Water80High fishersci.co.uk
2-PyridylboronatesPd₂(dba)₃ / LigandKFDioxane100Good nih.gov
Arylboronic acids10% Pd(0)/CK₂CO₃Aqueous DME25High nih.gov

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The use of vinyl iodides is common due to their high reactivity, which allows the reaction to proceed under mild conditions, often at room temperature. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. libretexts.org This method is instrumental in the synthesis of enynes, which are important structural motifs in many natural products and biologically active molecules. wikipedia.org

Table 3: Conditions for Sonogashira Coupling of Vinyl Iodides

Terminal AlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRoom TempGood wikipedia.org
Various AlkynesPdCl₂(PPh₃)₂ / CuIi-Pr₂NHBenzene60Good organic-chemistry.org
PropynePd(OAc)₂ / PPh₃Et₃NDMF50Good organic-chemistry.org

The Stille coupling involves the reaction of this compound with an organotin compound (stannane) catalyzed by palladium. organic-chemistry.org This reaction is known for its versatility and the stability of the organotin reagents. organic-chemistry.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

The Negishi coupling provides an alternative by using organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium or nickel complexes and is highly effective for forming carbon-carbon bonds. wikipedia.org The organozinc reagents can be prepared in situ, adding to the convenience of this method. organic-chemistry.org Both Stille and Negishi couplings are compatible with a wide range of functional groups.

Table 4: General Conditions for Stille and Negishi Couplings

ReactionOrganometallic ReagentCatalystSolventTemperature (°C)Reference
StilleOrganostannanePd(PPh₃)₄THF50-100 organic-chemistry.org
NegishiOrganozinc HalidePd(PPh₃)₄ or Ni(PPh₃)₄THFRoom Temp - 60 wikipedia.orgorganic-chemistry.org

Derivatives of this compound can undergo intramolecular Heck-type cyclizations, where the vinyl iodide and an alkene moiety within the same molecule couple to form a cyclic compound. wikipedia.org This reaction is a powerful strategy for constructing carbocyclic and heterocyclic ring systems. wikipedia.org The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the reaction conditions and the nature of the substrate. wikipedia.org Recent advancements have explored electroreductive, transition-metal-free methods for intramolecular cyclizations of similar iodoarene substrates, highlighting a move towards more sustainable synthetic strategies. researchgate.net For instance, the intramolecular radical cyclization of 1-iodo-2-((4-methylpent-3-en-1-yl)oxy)benzene has been demonstrated. researchgate.net

Nickel-Catalyzed Cross-Couplings

Nickel-catalyzed cross-coupling reactions offer a powerful and economical alternative to palladium-based systems for the formation of carbon-carbon bonds. chinesechemsoc.orgsci-hub.se These reactions are particularly effective for coupling organozinc reagents with vinyl halides, a process known as the Negishi coupling. rsc.orgorganic-chemistry.org The reactivity of nickel catalysts allows for the coupling of a wide range of substrates, including those that are often challenging for palladium catalysts. chinesechemsoc.org

In the context of this compound, nickel catalysis can facilitate the formation of new carbon-carbon bonds at the C2 position. The general mechanism involves the oxidative addition of the vinyl iodide to a low-valent nickel(0) species, forming a nickel(II) intermediate. Transmetalation with an organozinc reagent, followed by reductive elimination, yields the cross-coupled product and regenerates the nickel(0) catalyst. sci-hub.se The use of specific ligands can influence the efficiency and selectivity of the coupling process. rsc.org

A notable application of nickel catalysis is in reductive cross-coupling reactions, where two different electrophiles are coupled in the presence of a stoichiometric reductant, such as manganese or zinc powder. chinesechemsoc.org This approach avoids the pre-formation of organometallic reagents. For instance, a nickel-catalyzed reductive coupling between a vinyl bromide and a benzyl (B1604629) chloride has been demonstrated to produce enantioenriched products. researchgate.net While not specifically documented for this compound, this methodology suggests a potential pathway for its functionalization.

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions of Vinyl Halides This table presents data from various sources and is intended for illustrative purposes. Specific reaction conditions would need to be optimized for this compound.

Coupling Partner Catalyst System Reductant (if any) Product Type Reference
Organozinc Reagents NiCl₂(PPh₃)₂ - Substituted Alkenes organic-chemistry.org
Benzyl Chlorides NiCl₂·(dme) / Chiral Bisoxazoline Manganese Chiral Allylic Arenes rsc.orgresearchgate.net
Alkyl Halides NiBr₂·diglyme / Ligand Zinc Substituted Alkenes nih.gov

Other Transition Metal-Catalyzed Functionalizations

Beyond nickel, other transition metals, particularly palladium and copper, are extensively used to catalyze the functionalization of vinyl iodides.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, with numerous named reactions applicable to vinyl iodides like this compound. acs.org These include the Suzuki-Miyaura (organoborons), Stille (organostannanes), Heck (alkenes), and Sonogashira (terminal alkynes) couplings. wikipedia.org For example, the palladium-catalyzed coupling of vinyl iodides with organostannanes is a well-established method for forming new carbon-carbon bonds. acs.org Similarly, coupling with ethyl diazoacetate in the presence of a palladium catalyst can introduce a diazo functionality. organic-chemistry.orgacs.org Triorganoindium compounds have also been shown to be effective coupling partners for vinyl iodides under palladium catalysis, offering high yields and chemoselectivity. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide a cost-effective and versatile alternative for functionalizing vinyl iodides. Copper can catalyze the coupling of vinyl iodides with various nucleophiles, including amines and amides. researchgate.net For instance, the β-iodovinylation of carbamates has been achieved using copper catalysis. researchgate.net Furthermore, copper catalysis is effective in promoting the insertion of diazo compounds into vinyl hypervalent iodine reagents, leading to the formation of allylic esters. chemrxiv.org Copper can also facilitate halogen exchange reactions, converting vinyl bromides to the more reactive vinyl iodides. organic-chemistry.org

Table 2: Overview of Other Transition Metal-Catalyzed Reactions of Vinyl Iodides This table presents data from various sources and is intended for illustrative purposes. Specific reaction conditions would need to be optimized for this compound.

Metal Catalyst Reaction Type Coupling Partner Product Type Reference
Palladium Stille Coupling Organostannanes Substituted Alkenes acs.org
Palladium Diazo Coupling Ethyl Diazoacetate Diazo Compounds organic-chemistry.orgacs.org
Palladium Indium Coupling Triorganoindium Reagents Substituted Alkenes organic-chemistry.org
Copper N-Vinylation Carbamates Vinyl-Carbamates researchgate.net
Copper Diazo Insertion Diazo Compounds Allylic Esters chemrxiv.org

Carbometallation and Hydrometallation Reactions

Carbometallation and hydrometallation reactions involve the addition of an organometallic reagent or a metal hydride across a carbon-carbon multiple bond, respectively. wikipedia.orgthieme-connect.de These reactions are powerful tools for the stereoselective synthesis of complex molecules. researchgate.net

Regioselective Addition Across the Double Bond

The addition of organometallic reagents to the double bond of this compound can proceed with high regioselectivity. In carbocupration, for example, an organocopper reagent adds across an alkyne in a syn-selective manner. rsc.org While the substrate is an alkene, related principles of chemo- and regioselectivity apply. The directing effects of nearby functional groups can play a crucial role in determining the site of addition. rsc.org Similarly, hydroalumination and other hydrometallation reactions can exhibit high regioselectivity, often dictated by steric and electronic factors. wikipedia.org Nickel-catalyzed hydroalkylation of vinylsilanes with alkyl iodides has been shown to proceed with anti-Markovnikov selectivity. acs.orgnih.gov

Subsequent Trapping and Functionalization

A key advantage of carbometallation and hydrometallation is that the resulting organometallic intermediate can be trapped in situ with various electrophiles. wikipedia.orgrsc.org This allows for the one-pot construction of highly functionalized molecules. For instance, after a carbocupration reaction, the resulting vinylcopper species can be quenched with electrophiles such as iodine, leading to the formation of a new carbon-iodine bond. rsc.org This sequential approach enables the introduction of multiple functional groups with a high degree of control. nih.gov

Intramolecular Cyclization Pathways

Radical Reactions Involving the Vinyl Iodide Moiety

The carbon-iodine bond in vinyl iodides is relatively weak and susceptible to homolytic cleavage, making it a good precursor for radical reactions. wikipedia.org These reactions can be initiated by radical initiators, light, or transition metals. mdpi.combeilstein-journals.org

Radical cyclizations are a prominent application of this reactivity. rsc.orgrsc.org A vinyl radical generated from the cleavage of the C-I bond can add to a tethered π-system, leading to the formation of a cyclic product. rsc.org The regioselectivity of the cyclization (e.g., exo vs. endo) is often governed by Baldwin's rules. Samarium(II) iodide is a common reagent used to effect such transformations. rsc.orgrsc.org

Atom Transfer Radical Addition (ATRA) is another important class of radical reactions. In an ATRA reaction, a radical adds to a double or triple bond, and the resulting radical intermediate abstracts a halogen atom from a donor molecule to propagate the radical chain. chinesechemsoc.org While typically involving the addition of a radical to an alkene, the vinyl iodide moiety of this compound could potentially act as a radical precursor.

Furthermore, tandem radical addition/cross-coupling cascades have been developed. In one such process, a radical adds to an alkenylboron reagent, and the resulting intermediate undergoes a nickel-catalyzed cross-coupling with an organozinc reagent. nih.gov This highlights the potential for integrating radical steps with transition metal catalysis to achieve complex transformations.

Generation of Vinyl Radicals from this compound

Vinyl radicals are highly reactive intermediates that can be generated from vinyl halides, including this compound, through various methods. One common approach involves the homolytic cleavage of the carbon-iodine bond, which can be initiated by photolysis or the use of a radical initiator. For instance, the photolysis of 1-iodopropyne is a known method for generating the corresponding propynyl (B12738560) radical. osti.gov Similarly, the C–I bond in this compound can be cleaved to form the 4-methylpent-1-en-2-yl radical.

Another method for generating radicals from vinyl iodides is through single-electron transfer (SET) processes. For example, manganese carbonyl complexes, such as Mn₂(CO)₁₀, can act as photocatalysts. rsc.org Under irradiation, the Mn₂(CO)₁₀ precatalyst undergoes homolysis to form the active (CO)₅Mn• radical. rsc.org This radical species can then abstract the iodine atom from this compound to generate the corresponding vinyl radical and Mn(CO)₅I. rsc.org

Hydrogen Atom Transfer (HAT) Processes

Once generated, the 4-methylpent-1-en-2-yl radical can participate in Hydrogen Atom Transfer (HAT) reactions. HAT is a fundamental process in which a hydrogen atom is transferred from a donor molecule to a radical species. nih.gov These reactions are crucial in many chemical transformations and can compete with other radical processes like cyclizations and fragmentations. ubc.ca

The rate and selectivity of HAT processes are influenced by the bond dissociation energies (BDEs) of the C-H or O-H bonds involved. nih.gov For example, intramolecular 1,5-HAT reactions are common for alkoxy radicals because the O-H bond formed is stronger than the C-H bond broken. ubc.ca In the context of the 4-methylpent-1-en-2-yl radical, it can abstract a hydrogen atom from a suitable donor, leading to the formation of 4-methylpent-1-ene and a new radical species. The efficiency of this process depends on the concentration and nature of the hydrogen donor. In some cases, HAT can be a key step in a reaction sequence, enabling the functionalization of remote positions within a molecule. ubc.ca

Theoretical calculations can be used to predict the energetics of HAT processes, including the free energy barriers and the degree of charge transfer in the transition state. sonar.ch For instance, studies on the reactions of N-oxyl radicals with toluene show that π-stacking interactions in the transition state can facilitate charge transfer and promote HAT. sonar.ch

Radical Cyclizations and Functionalizations

The vinyl radical generated from this compound is a key intermediate for constructing new cyclic structures through radical cyclization. These intramolecular reactions are powerful tools in organic synthesis for forming carbocycles and heterocycles. thieme-connect.de The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific substitution pattern of the radical precursor.

For instance, a vinyl radical can add to a tethered alkene, leading to the formation of a new ring. The resulting alkyl radical can then be trapped by a variety of reagents or undergo further transformations. Transition metals like manganese, copper, and samarium are often used to mediate these cyclization reactions, providing access to complex molecules in a single step. thieme-connect.de

An example of a related functionalization is the manganese-catalyzed radical addition of a (diborylmethyl)iodide to an alkene, followed by a nucleophilic cyclization to form gem-di(boryl)cyclopropanes. rsc.org In this process, the initially formed alkyl radical is trapped by the manganese-iodide complex, regenerating the catalyst and forming an adduct that cyclizes in the presence of a base. rsc.org

Reaction Type Reactants Catalyst/Initiator Product(s) Key Features
Radical CyclizationAlkenyl malonatesMn(OAc)₃, Cu(OTf)₂Bicyclo[3.3.0] γ-lactonesOxidative radical cyclization with good diastereoselectivity. thieme-connect.de
Iododiborylcarbo Functionalization4-phenyl-1-butene, 2,2′-(iodomethylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)Mn₂(CO)₁₀gem-di(boryl)cyclopropanePhotoinduced XAT radical addition followed by nucleophilic cyclization. rsc.org
Radical Cascadeβ-amino-α-methylene esters(Me₃Si)₃SiHBicyclic stannolanesRadical cascade involving 5-exo-dig cyclization and intramolecular substitution on tin. researchgate.net

Nucleophilic Addition-Elimination and Substitution at the Vinylic Carbon

Nucleophilic substitution at a vinylic carbon, such as in this compound, is generally more difficult than at a saturated sp³ carbon. edscl.in This is due to the increased s-character of the C-X bond and the repulsion between the incoming nucleophile and the π-electron cloud of the double bond. However, under specific conditions, these reactions can proceed through different mechanisms, including addition-elimination (AdN-E) and elimination-addition pathways. edscl.in

The AdN-E mechanism involves the initial addition of a nucleophile to the double bond, forming a carbanionic intermediate. This is followed by the elimination of the leaving group (iodide in this case). The rate-determining step can be either the initial addition or the subsequent elimination, depending on the specific reactants and conditions. acs.org The presence of electron-withdrawing groups can facilitate the initial nucleophilic attack.

While direct Sₙ2 reactions at vinylic centers are rare, related processes like the Sₙ2' mechanism can occur in allylic systems, where the nucleophile attacks at the γ-position. edscl.in For this compound, the stereoelectronic properties, specifically the donation of electron density from the iodine lone pairs into the alkene's π* orbital, can render the compound more resistant to nucleophilic substitution under normal conditions. smolecule.com

Electroreductive Transformations

Electrosynthesis offers a green and efficient alternative for chemical transformations, using electricity to drive reactions. researchgate.net For vinyl iodides like this compound, electroreduction can be used to cleave the C-I bond and generate a vinyl radical or a carbanion, which can then undergo various reactions.

A common application is in reductive dehalogenation, where the C-I bond is cleaved and replaced with a C-H bond. nih.gov This process typically involves the formation of a radical intermediate, which can then abstract a hydrogen atom or be further reduced to a carbanion that is subsequently protonated. nih.gov The selectivity and efficiency of these reactions can be influenced by the electrode material, with modified electrodes, such as those decorated with nanoparticles, offering enhanced catalytic properties. nih.govacs.org

Electroreductive strategies can also be employed in more complex transformations, such as intramolecular cyclizations. researchgate.net For example, an electroreductive approach can facilitate the homolysis of a C-I bond to initiate a radical cyclization cascade, leading to the synthesis of heterocyclic structures without the need for transition-metal catalysts. researchgate.net Furthermore, electroreduction in the presence of a suitable mediator can enable reactions like the deuteroarylation of alkenes, where an aryl radical is generated and adds to a double bond, followed by deuteration. rsc.orgresearchgate.net

Transformation Key Reagents/Conditions Mediator/Catalyst Product Type Mechanistic Feature
Deuteroarylation of AlkenesAryl iodide, alkene, D₂O2,2′-bipyridineMono-deuterated alkylarenesOrgano-mediated single electron reduction. rsc.orgresearchgate.net
Intramolecular CyclizationO-tethered iodoarenesTerephthalonitrile radical anionBenzo-oxygenated heterocyclesElectroreductive tandem radical cyclization/coupling. researchgate.net
AlkenylationRAE, vinyl iodideNiCl₂·6H₂O, 2,2′-bipyridine, AgNO₃Alkenylated productsReductive cleavage of NHPI ester mediated by electrodeposited Ag NPs. nih.gov

Information regarding the chemical compound “this compound” is not available in the provided search results. Consequently, a detailed article on its applications in complex molecule synthesis as per the requested outline cannot be generated.

Extensive searches for "this compound" and its applications in organic synthesis, including its role in natural product total synthesis, preparation of pharmaceutical and agrochemical intermediates, synthesis of advanced organic materials precursors, and development of novel synthetic reagents, did not yield any specific information. The search results did, however, provide information on related isomers and similar structures, such as:

2-Iodo-4-methylpentane : The saturated analogue of the requested compound.

(E)-1-iodo-2-methylpent-1-ene : An isomer with a different position of the iodo group.

(Z)-4-iodo-4-methylpent-2-ene : An isomer with different positions of the iodo group and the double bond.

5-iodo-2-methylpent-2-ene : Another isomeric structure.

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Computational and Theoretical Investigations of 2 Iodo 4 Methylpent 1 Ene Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving 2-iodo-4-methylpent-1-ene. These computational studies allow for the detailed examination of reaction pathways and the fleeting transition states that govern the transformation of reactants to products.

DFT calculations, often at levels like B3LYP/6-31G(d), are employed to map out the potential energy surfaces of reactions. acs.org This allows for the identification of intermediates and the calculation of activation energies associated with transition states. For instance, in the context of cross-coupling reactions, DFT studies reveal that the barriers for reductive elimination, a key step in forming new carbon-carbon bonds, can range from 8 to 15 kcal/mol. smolecule.com The mechanism is often a concerted process within a three-centered transition state, involving the simultaneous cleavage of palladium-carbon bonds and the formation of the new C-C bond. smolecule.com

Elucidation of Rate-Determining Steps

A critical aspect of understanding a reaction's kinetics is the identification of the rate-determining step (RDS). Computational studies have been instrumental in pinpointing the RDS in various reactions. For example, in certain elimination reactions of haloalkenes, the breaking of the carbon-halogen bond in the transition state is identified as the rate-determining process. researchgate.net DFT calculations can provide the activation energies for each step in a proposed mechanism, with the highest energy barrier corresponding to the RDS. researchgate.net

Analysis of Electronic Structure and Bonding in Reactive Intermediates

The electronic structure and bonding of transient intermediates play a crucial role in determining the course of a reaction. In the case of this compound, the iodine atom can donate electron density into the π* orbital of the alkene. smolecule.com This hyperconjugative stabilization strengthens the carbon-iodine bond and influences the electrophilic character of the adjacent carbon. smolecule.com Analysis using techniques like Natural Bond Orbital (NBO) can reveal charge distributions and delocalization effects in transition states, providing a deeper understanding of their stability and reactivity. researchgate.net

Predictive Modeling of Regio- and Stereoselectivity

Computational modeling has proven invaluable in predicting the regioselectivity and stereoselectivity of reactions involving this compound. DFT calculations can be used to determine the energies of different possible transition states leading to various regioisomers or stereoisomers. The pathway with the lowest activation energy is predicted to be the major one, thus forecasting the outcome of the reaction. acs.org

For instance, in addition reactions, Markovnikov's rule predicts the preferential attachment of the iodine atom to the more substituted carbon. smolecule.com Computational models can quantify this preference by calculating the relative energies of the intermediates formed through different addition pathways. Similarly, the stereochemical outcome of reactions, such as the preference for endo or exo products in cycloadditions, can be rationalized by comparing the energies of the corresponding transition states. acs.org

Understanding Catalytic Cycles and Ligand Effects

The influence of catalysts and their associated ligands on the reactivity of this compound is a key area of investigation. The iodide ligand, being "soft," exhibits a strong affinity for soft metal centers often used in catalysis. researchgate.net This interaction can influence several steps within a catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. researchgate.netdtu.dk

Ab Initio Calculations for Energetic and Structural Insights

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate energetic and structural information. Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be used to obtain benchmark energies for key species in a reaction mechanism. rsc.org

These high-level calculations are particularly useful for validating the results obtained from DFT methods and for providing precise data on bond dissociation energies and reaction enthalpies. researchgate.net For instance, the carbon-iodine bond dissociation energy in vinyl systems has been determined to be approximately 57.6 kcal/mol. smolecule.com Such data is fundamental to understanding the reactivity of this compound.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of reactions involving iodoalkenes and for the definitive assignment of their stereochemistry. Both ¹H and ¹³C NMR provide a detailed map of the molecular structure, allowing researchers to track the consumption of starting materials and the formation of products.

In the context of synthesizing derivatives from iodoalkenes, NMR is crucial for confirming that a transformation has occurred. For example, in reactions involving isomers like 5-iodo-2-methylpent-1-ene, NMR spectra provide clear evidence of the resulting molecular framework. nih.gov The chemical shifts (δ) and coupling constants (J) of vinylic and allylic protons are particularly diagnostic. For instance, in (E)-4-(iodomethylene)-2,6-dimethylhept-1-ene, a compound structurally similar to derivatives of 2-iodo-4-methylpent-1-ene, the vinylic protons on the C1 carbon appear as distinct singlets around 4.75-4.83 ppm, while the proton attached to the iodine-bearing carbon (CHI) is observed further downfield as a singlet around 5.90 ppm. mdpi.com

The stereochemistry of the products, such as the E/Z configuration of a double bond, is often established through NMR. up.ac.zamdpi.com The spatial relationship between protons on adjacent carbons influences their coupling constants, and the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between atoms, which is critical for assigning relative stereochemistry.

¹H and ¹³C NMR Data for a Representative Vinylic Iodide The following table displays characteristic NMR data for (E)-4-(Iodomethylene)-2,6-dimethylhept-1-ene, illustrating the typical chemical shifts observed for key functional groups in such molecules. mdpi.com

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
CH I5.90 (s, 1H)75.9 (d)
CH₂ (vinylic)4.83 (s, 1H), 4.75 (s, 1H)113.1 (t)
C2-Me 1.65 (s, 3H)21.8 (q)
C3-H₂ (allylic)2.88 (s, 2H)45.8 (t)
C =CHI-149.5 (s)
C 2-142.4 (s)

Data recorded in CDCl₃. s = singlet, d = doublet, t = triplet, q = quartet.

Mass Spectrometry for Identification of Transient Intermediates

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of molecules, and it is particularly valuable for identifying reaction products and, in some cases, transient intermediates. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of a molecule's chemical formula. nih.govmdpi.com

This technique has been successfully used to characterize a wide range of compounds derived from iodoalkenes. For example, the molecular ion peak [M]⁺ in an HRMS spectrum can be matched to its calculated value with a high degree of precision, confirming the identity of the synthesized compound. mdpi.com In a study on the synthesis of (E)-4-(iodomethylene)-2,6-dimethylhept-1-ene, the calculated mass for the molecular ion [C₁₁H₁₉I]⁺ was 278.0531, while the experimentally found value was 278.0529, confirming the structure. mdpi.com

Furthermore, MS is instrumental in detecting short-lived species. In one study, a related precursor, (Z)-2,4-diiodo-pent-2-ene, was used to generate a five-carbon unsaturated Criegee intermediate. rsc.org Time-of-flight mass spectrometry (TOF-MS) first detected the di-iodo precursor at its corresponding mass (m/z 322). rsc.org Following photolysis, the signal for the precursor decreased, and a new peak appeared at m/z 100, corresponding to the C₅H₈O₂ formula of the transient Criegee intermediate, demonstrating the power of MS in mechanistic studies. rsc.org

HRMS Data for Representative Iodo-Compounds

Compound Formula Calculated Mass [M]⁺ Found Mass [M]⁺ Reference
(E)-4-(Iodomethylene)-2,6-dimethylhept-1-eneC₁₁H₁₉I278.0531278.0529 mdpi.com
(E)-4-(Iodomethylene)-2-methyldodec-1-eneC₁₄H₂₅I320.1001320.1000 mdpi.com
(S,E)-4-benzyl-3-(5-iodo-4-methylpent-4-enoyl)oxazolidin-2-oneC₁₆H₁₈INO₃Na⁺422.0224422.0225 mdpi.com

Infrared and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. edinst.comtriprinceton.org IR spectroscopy measures the absorption of infrared light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the scattering of light due to changes in polarizability. edinst.com Together, they provide a comprehensive picture of the functional groups present and can be used to track their transformation during a chemical reaction.

For a molecule like this compound, key IR absorptions include C-H stretching vibrations (~2850-3080 cm⁻¹), C=C stretching of the terminal alkene (~1650 cm⁻¹), and C-H bending vibrations. mdpi.comdocbrown.info The C-I bond also has a characteristic stretching frequency, typically found in the far-infrared region (~500-600 cm⁻¹).

During a reaction, such as an addition to the double bond, the peak at ~1650 cm⁻¹ would disappear, and new peaks corresponding to the newly formed functional groups would appear. For instance, the formation of an alcohol would result in a broad O-H stretching band around 3300-3500 cm⁻¹. nih.gov Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds, making it an excellent tool for observing the C=C double bond and the carbon backbone of the molecule. researchgate.netscitepress.org

Characteristic IR Frequencies for Related Iodoalkenes

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Alkene C=CStretch1649 - 1650 mdpi.com
Alkyl C-HStretch~2845 - 2975 docbrown.info
Phenyl C=CStretch1604 mdpi.com
Carbonyl C=OStretch~1710 - 1750 nih.govnii.ac.jp

X-ray Crystallography of Key Derivatives or Co-crystals for Structural Confirmation

While this compound is a liquid, its solid derivatives can be subjected to single-crystal X-ray diffraction. This technique provides the most definitive and unambiguous confirmation of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry. rsc.orgacs.org

In synthetic chemistry, where complex molecules are built from smaller precursors, X-ray crystallography is often the final arbiter of a proposed structure. For example, in a study developing a Ritter-type amidation of alkynes, the structure of a resulting iodo-enamide product was unambiguously confirmed by X-ray diffraction analysis, which provided a detailed map of the molecule's connectivity and stereochemical arrangement. rsc.org Similarly, the stereochemistry of complex products formed from the ring-opening of aziridines has been confirmed using this method. acs.org The resulting crystallographic data, often presented as an Oak Ridge Thermal Ellipsoid Plot (ORTEP), serves as irrefutable proof of the molecular structure. rsc.org

Surface Chemistry Studies for Heterogeneous Catalysis Insights (if applicable)

While specific studies detailing the use of this compound in heterogeneous catalysis are not prominent in the literature, the principles of surface science would govern its behavior in such a system. stannescet.ac.inwikipedia.org Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.org

If this compound were used in a heterogeneously catalyzed reaction (e.g., hydrogenation or dehalogenation), the mechanism would involve several key steps:

Adsorption: The iodoalkene molecule would first adsorb onto the active sites of the solid catalyst surface. wikipedia.org

Surface Reaction: The adsorbed molecule would then react on the surface. This could involve the breaking of the C-I bond, hydrogenation of the C=C double bond, or other transformations facilitated by the catalyst. nih.gov The specific pathway is often described by models like the Langmuir-Hinshelwood mechanism, where adsorbed species react with each other on the surface. wikipedia.org

Desorption: Finally, the product molecule would desorb from the catalyst surface, freeing the active site for the next reaction cycle. wikipedia.org

Understanding these processes requires specialized surface-sensitive techniques, such as sum-frequency generation (SFG) spectroscopy or temperature-programmed desorption (TPD), which can probe the identity and behavior of molecules adsorbed on the catalyst surface. nih.gov These studies are crucial for designing more efficient and selective catalysts for important industrial processes. psu.edu

Q & A

Q. What are the standard methods for synthesizing 2-Iodo-4-methylpent-1-ene, and how can reaction efficiency be optimized?

Answer:

  • Synthesis Protocol : The compound is typically prepared via hydroiodination of 4-methylpent-1-ene using iodine monochloride (ICl) in dichloromethane under inert conditions. Reaction efficiency depends on temperature control (0–5°C) and stoichiometric precision to minimize side reactions like polyhalogenation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended. Confirm purity via GC-MS (retention time: ~8.2 min under HP-GC/MS conditions) .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer:

  • Spectroscopic Techniques :
    • NMR : 1^1H NMR should show characteristic vinyl proton signals (δ 5.2–5.8 ppm) and iodomethylene protons (δ 3.1–3.5 ppm). 13^{13}C NMR confirms the iodoalkane carbon (δ 30–40 ppm) .
    • Mass Spectrometry : Electron ionization (EI) MS should display a molecular ion peak at m/z 210 (M+^+) and fragment ions at m/z 183 (loss of HI) .
  • Validation : Cross-reference data with NIST Chemistry WebBook entries for analogous iodoalkenes .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Answer:

  • Storage Conditions : Store in amber vials at –20°C under argon to prevent photolytic degradation and oxidation.
  • Decomposition Monitoring : Periodic GC-MS analysis detects breakdown products (e.g., 4-methylpent-1-ene via HI elimination). Use sodium thiosulfate traps to neutralize liberated iodine .

Q. How can researchers assess the reactivity of this compound in cross-coupling reactions?

Answer:

  • Model Reaction : Test Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh3_3)4_4 as a catalyst. Monitor conversion via 1^1H NMR for aryl product formation (δ 7.2–7.8 ppm).
  • Optimization Variables : Vary solvent (THF vs. DMF), base (K2_2CO3_3 vs. Cs2_2CO3_3), and temperature (60–100°C) to maximize yield .

Advanced Research Questions

Q. What computational methods are suitable for studying the thermochemistry of this compound in gas-phase reactions?

Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to compute bond dissociation energies (C–I bond: ~45 kcal/mol) and reaction enthalpies.
  • Validation : Compare computed IR spectra (C–I stretch: 500–550 cm1^{-1}) with experimental data from NIST to ensure accuracy .

Q. How can conflicting NMR data for this compound in different solvents be resolved?

Answer:

  • Solvent Effects Analysis :
    • Perform 1^1H NMR in CDCl3_3, DMSO-d6_6, and toluene-d8_8 to assess solvent-induced shifts.
    • Use COSY and NOESY to distinguish between conformational changes and solvent interactions.
  • Statistical Validation : Apply multivariate analysis (PCA) to identify outliers or systematic errors in data collection .

Q. What advanced techniques are recommended for studying surface adsorption of this compound in environmental chemistry?

Answer:

  • Microspectroscopic Imaging : Use AFM-IR to map adsorption on silica surfaces at nanoscale resolution.
  • Kinetic Studies : Monitor desorption rates under varying humidity using quartz crystal microbalance (QCM) .

Q. How should researchers address impurities in this compound samples during kinetic studies?

Answer:

  • HPLC Analysis : Employ a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) to separate impurities. Calibrate using spiked standards for quantification .
  • Error Mitigation : Replicate experiments with purified batches and apply Grubbs’ test to exclude outliers .

Methodological Recommendations

  • Data Presentation : Use appendices for raw datasets (e.g., NMR spectra tables) and highlight processed data in the main text .
  • Statistical Rigor : Report confidence intervals (95%) for kinetic data and use ANOVA for multi-condition comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.